QuinolactacinA
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Overview
Description
Quinolactacin A is a natural product belonging to the class of N-methyl-4-quinolones. It is derived from fungi, specifically from the Penicillium species. This compound exhibits a wide range of biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Quinolactacin A involves a nonribosomal peptide synthetase pathway. This pathway has been reconstituted heterologously and involves in vitro enzymatic synthesis . The N-desmethyl analog of Quinolactacin A can be accessed through the construction of a hybrid bacterial and fungal pathway in a heterologous host .
Industrial Production Methods
the use of heterologous reconstitution and in vitro enzymatic synthesis suggests potential for scalable production methods involving microbial fermentation and biotechnological approaches .
Chemical Reactions Analysis
Types of Reactions
Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .
Common Reagents and Conditions
Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .
Scientific Research Applications
Quinolactacin A has a wide range of scientific research applications:
Mechanism of Action
Quinolactacin A exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, Quinolactacin A increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders . The compound also interacts with other molecular targets, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinolactacin B and C: These are other quinolone compounds derived from the Penicillium species.
Fluoroquinolones: A class of synthetic antibiotics that also contain the quinolone core.
Uniqueness of Quinolactacin A
Quinolactacin A is unique due to its natural origin and the presence of the N-methyl-4-quinolone structure. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1 |
InChI Key |
FLHQAMWKNPOTDV-LLTODGECSA-N |
Isomeric SMILES |
CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Origin of Product |
United States |
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